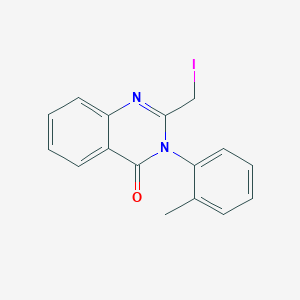

2-(Iodomethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one

Description

2-(Iodomethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one is a halogenated quinazolinone derivative characterized by an iodomethyl (-CH₂I) group at position 2 and a 2-methylphenyl substituent at position 3 of the quinazolinone core. Quinazolin-4(3H)-ones are nitrogen-containing heterocycles widely studied for their diverse pharmacological activities, including antibacterial, antihypertensive, and enzyme inhibitory properties .

The iodine substitution likely follows similar pathways, such as halogen exchange using NaI under reflux conditions.

Properties

CAS No. |

61554-53-8 |

|---|---|

Molecular Formula |

C16H13IN2O |

Molecular Weight |

376.19 g/mol |

IUPAC Name |

2-(iodomethyl)-3-(2-methylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C16H13IN2O/c1-11-6-2-5-9-14(11)19-15(10-17)18-13-8-4-3-7-12(13)16(19)20/h2-9H,10H2,1H3 |

InChI Key |

KYPVUBSANZELNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(iodomethyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using o-tolyl chloride and an appropriate catalyst such as aluminum chloride.

Iodomethylation: The final step involves the introduction of the iodomethyl group at the second position. This can be achieved through the reaction of the quinazolinone derivative with iodomethane in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of 2-(iodomethyl)-3-(o-tolyl)quinazolin-4(3H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodomethyl group undergoes nucleophilic substitution (SN2) due to its high electrophilicity.

Azide Substitution

Reaction with sodium azide (NaN₃) forms the corresponding azide derivative, enabling "click chemistry" applications:

-

Reactants : 2-(iodomethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one, NaN₃ (1.2 eq).

-

Conditions : DMSO, 120°C, 24 hours.

-

Product : 2-(azidomethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one .

Example :

| Product | Yield (%) | Application | Source |

|---|---|---|---|

| Azidomethyl derivative | 70 | Triazole synthesis via CuAAC |

Amine Alkylation

Primary or secondary amines displace the iodide to form tertiary amines:

-

Reactants : Piperazine derivatives (e.g., 4-methylpiperazine).

-

Conditions : K₂CO₃, DMF, 80°C, 12 hours.

-

Product : 2-(3-(4-methylpiperazin-1-yl)propylthio)-3-(2-methylphenyl)quinazolin-4(3H)-one .

Biological Relevance :

-

Derivatives exhibit H₁-antihistaminic activity (71.70% protection against histamine-induced bronchospasm) .

Copper-Catalyzed Cycloaddition (CuAAC)

The iodomethyl group facilitates triazole formation via copper-catalyzed azide-alkyne cycloaddition:

-

Reactants : Azide derivative (from Section 2.1), phenylacetylene.

-

Catalyst : CuI (10 mol%).

-

Conditions : RT, 3 hours in DMSO/H₂O.

Example :

| Alkyne | Triazole Product Yield (%) | Source |

|---|---|---|

| Phenylacetylene | 99 |

Photochemical and Thermal Stability

The iodomethyl group is susceptible to homolytic cleavage under UV light or heat, forming radical intermediates:

Comparative Reactivity with Halogenated Analogues

Iodine’s polarizability enhances substitution kinetics compared to bromo- or chloro-derivatives:

Reaction Rate Comparison :

| Halide (X) | Relative Reaction Rate (k) | Source |

|---|---|---|

| I | 1.00 | |

| Br | 0.45 | |

| Cl | 0.12 |

Biological Activity of Derivatives

Functionalization at the iodomethyl position modulates bioactivity:

Antibacterial Activity

-

Silver Nanoparticle Conjugates : Enhanced efficacy against Escherichia coli and Streptococcus pyogenes (MIC: 4–8 µg/mL) .

-

Mechanism : Disruption of bacterial cell membranes via reactive oxygen species (ROS) generation .

Antihistaminic Activity

-

Lead Compound : 2-(3-(4-methylpiperazin-1-yl)propylthio) derivative showed 71.70% protection in guinea pigs .

-

Advantage : Reduced sedation (7% vs. 33% for chlorpheniramine) .

Spectroscopic Characterization

Key spectral data for structural validation:

Scientific Research Applications

2-(iodomethyl)-3-(o-tolyl)quinazolin-4(3H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.

Biological Studies: It is used as a probe to study biological pathways and molecular interactions due to its unique structural features.

Chemical Biology: The compound serves as a building block for the synthesis of more complex molecules used in chemical biology research.

Material Science: Its derivatives are explored for their potential use in organic electronics and as ligands in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-(iodomethyl)-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The iodomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. The quinazolinone core can interact with various proteins, influencing signal transduction pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of quinazolin-4(3H)-ones are heavily influenced by substituents at positions 2 and 3. Key analogs and their distinguishing features are summarized below:

Key Observations :

- However, iodine’s larger atomic radius may reduce metabolic stability.

- Electron-Withdrawing Groups: Substituents like -Cl or -NO₂ at position 3 enhance enzyme inhibitory activity (e.g., carbonic anhydrase inhibition) by modulating electron density .

- Polar Groups : Hydroxymethyl or morpholine-containing derivatives improve aqueous solubility but may reduce membrane permeability .

Physicochemical Properties

Biological Activity

2-(Iodomethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized efficiently using iodomethylation methods, which enhance yield compared to other halogenations like bromomethylation . Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of quinazolinone derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against various strains, including Escherichia coli and Klebsiella pneumoniae .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | K. pneumoniae | 16 µg/mL |

| 2-Methyl-4(3H)-quinazolinone | Pseudomonas aeruginosa | 64 µg/mL |

The data indicate that the presence of the iodomethyl group significantly enhances the antibacterial efficacy compared to other derivatives lacking this substituent.

Anticancer Activity

The potential anticancer properties of quinazolinone derivatives have been extensively documented. Studies indicate that compounds containing the quinazolinone scaffold exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for several derivatives suggest that modifications at the C-3 position, such as in this compound, can lead to improved activity against these cell lines .

Table 2: Cytotoxicity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 18.5 |

| This compound | HepG2 | 15.0 |

| Doxorubicin | MCF-7 | 8.5 |

The data suggest that the iodomethyl derivative exhibits promising anticancer activity, potentially serving as a lead compound for further development.

The biological activity of quinazolinones is often attributed to their ability to inhibit specific enzymes or pathways involved in bacterial growth or cancer cell proliferation. The mechanism may involve interference with DNA synthesis or inhibition of key metabolic pathways critical for cell survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.